2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole
Description
2-((4-Fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a heterocyclic compound featuring a central imidazole ring substituted with three distinct aryl groups:
- A 4-fluorophenyl group at position 1, contributing electron-withdrawing effects and influencing aromatic interactions.
- A 4-methoxyphenyl group at position 5, providing electron-donating properties that may enhance solubility and modulate electronic effects.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2OS/c1-28-21-12-4-17(5-13-21)22-14-26-23(27(22)20-10-8-19(25)9-11-20)29-15-16-2-6-18(24)7-3-16/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXPAQOOKVGYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting 4-fluorobenzyl chloride with a thiol compound under basic conditions.
Substitution Reactions: The fluorine atoms and the methoxy group are introduced through nucleophilic substitution reactions using appropriate fluorinating agents and methoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms or the methoxy group.
Substitution: The fluorine atoms and the methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: De-fluorinated or de-methoxylated derivatives.
Substitution Products: Compounds with different functional groups replacing the fluorine atoms or the methoxy group.
Scientific Research Applications
2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Variations and Their Implications
Key Observations :
- Thioether vs. Sulfonyl Groups : The target compound’s thioether group (C-S-C) may confer lower oxidative stability compared to sulfonyl-containing analogs like SB203580, which are more resistant to metabolic degradation .
- Halogen Effects : Fluorine substituents (as in the target compound and SB203580) enhance lipophilicity and bioavailability compared to bulkier halogens like bromine (e.g., compound 9c in ) .
- Methoxy vs.
Structural and Crystallographic Insights
- Isostructural Analogs : Compounds 4 and 5 () exhibit identical crystal packing despite halogen substitutions (Cl vs. F), highlighting fluorine’s minimal steric impact .
- Thioether Conformation : The 4-fluorobenzylthio group in the target compound may adopt a perpendicular orientation relative to the imidazole ring, as seen in similar sulfur-containing structures (e.g., ) .
Biological Activity
The compound 2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- Imidazole ring : A five-membered ring containing two nitrogen atoms.
- Fluorobenzyl group : Enhances lipophilicity and potential receptor interactions.
- Methoxyphenyl group : May contribute to the compound's pharmacological profile.
Biological Activity Overview
Research indicates that imidazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial : Inhibition of bacterial growth.
- Anticancer : Induction of apoptosis in cancer cells.
- Anti-inflammatory : Modulation of inflammatory pathways.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Compounds with imidazole structures often act as inhibitors of enzymes involved in critical metabolic pathways. For instance, they can inhibit kinases such as p38 MAPK, which plays a significant role in inflammatory responses and cancer progression .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly GABA-A receptors, influencing neurological functions . This modulation can lead to therapeutic effects in conditions like anxiety and epilepsy.
- Cytokine Production Inhibition : Studies have shown that imidazole derivatives can significantly inhibit the production of pro-inflammatory cytokines such as IL-1β, which are crucial in mediating inflammatory responses .
Case Studies and Experimental Data
A number of studies have evaluated the biological activity of related imidazole compounds, providing a basis for understanding the potential effects of this compound.
| Study | Compound | Biological Activity | Inhibition Percentage |
|---|---|---|---|
| SB202190 | p38 MAPK inhibitor | 94.36% | |
| 5g | Cytokine inhibition | 82.17% | |
| 2-(4-Fluorophenyl)imidazole | GABA-A receptor modulator | Not specified |
These studies demonstrate the compound's potential as an effective therapeutic agent through various mechanisms.
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding affinities and interaction profiles of this compound with its biological targets. These studies suggest that specific hydrogen bonds form between the imidazole nitrogen atoms and active site residues in target enzymes, enhancing inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
